2-Azabicyclo[3.1.0]hexan-4-one hydrochloride
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Overview
Description
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound is notable for its unique azabicyclo[3.1.0]hexane core, which is a rare and highly strained ring system. The presence of this core structure imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexan-4-onehydrochloride typically involves the formation of the azabicyclo[3.1.0]hexane ring system through cyclization reactions. One common method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium, leading to the formation of the desired bicyclic structure . Another approach includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted products.
Scientific Research Applications
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexan-4-onehydrochloride involves its interaction with specific molecular targets. The azabicyclo[3.1.0]hexane ring system can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its antibacterial activity, where it impairs DNA replication by inducing the formation of deficient DNA fragments .
Comparison with Similar Compounds
Similar Compounds
Ficellomycin: An aziridine antibiotic with a similar azabicyclo[3.1.0]hexane core, known for its activity against Gram-positive bacteria.
Azinomycins: A family of antitumor agents that also feature the azabicyclo[3.1.0]hexane ring structure.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Uniqueness
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. Its distinct chemical properties and biological activities set it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Biological Activity
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride is a bicyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. With a molecular formula of C6H10ClN and a molecular weight of approximately 145.60 g/mol, this compound is characterized by its highly strained ring system, which contributes to its distinct biological activities.
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties by interfering with DNA replication processes in target organisms. This mechanism involves the compound forming covalent bonds with nucleophilic sites on proteins and DNA, disrupting essential biological functions and leading to the formation of deficient DNA fragments.
Neuropharmacological Effects
The compound has been identified as a potent neuronal nicotinic acetylcholine α4β2 receptor antagonist , which is significant for the treatment of depression. A specific derivative, SUVN-911, demonstrated a K_i value of 1.5 nM for the α4β2 receptor while showing selectivity against the α3β4 receptor and maintaining good oral bioavailability and brain penetration in animal models . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves cyclization reactions that form the bicyclic structure, often utilizing controlled temperatures and specific solvents to enhance yield and purity. The structural uniqueness of this compound allows for various modifications that can lead to different biological activities.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antidepressant Activity : In vivo studies demonstrated that SUVN-911 significantly reduced depressive behaviors in animal models without affecting locomotor activity, indicating its potential as a treatment for depression with minimal side effects .
- Antibacterial Efficacy : Laboratory tests confirmed the compound's ability to inhibit the growth of various bacterial strains, supporting its development as a novel antibacterial agent.
- Enzyme Interaction : The compound has shown promise in inhibiting β-glucosidase and β-galactosidase, suggesting potential applications in treating diseases related to glycosidase activity dysfunctions .
Properties
Molecular Formula |
C5H8ClNO |
---|---|
Molecular Weight |
133.57 g/mol |
IUPAC Name |
2-azabicyclo[3.1.0]hexan-4-one;hydrochloride |
InChI |
InChI=1S/C5H7NO.ClH/c7-5-2-6-4-1-3(4)5;/h3-4,6H,1-2H2;1H |
InChI Key |
MEHSVIOEFJWCRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1NCC2=O.Cl |
Origin of Product |
United States |
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